Sinoporphyrin (sodium)

Beschreibung

Origin and Chemical Class of Sinoporphyrin (Sodium) as a Porphyrin Derivative

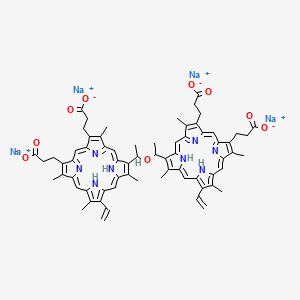

Sinoporphyrin (sodium), also known as DVDMS, is a highly purified porphyrin derivative. thno.orgresearchgate.net It was first isolated from Photofrin, a first-generation photosensitizer approved by the U.S. Food and Drug Administration (FDA). mdpi.com Chemically, it is a porphyrin dimer connected by an ether bond. thno.orgdovepress.com This specific structure contributes to its notable characteristics, including high chemical purity, good water solubility, and stability in solution. thno.orgresearchgate.netmdpi.com The chemical formula for Sinoporphyrin sodium is C₆₈H₆₆N₈O₉Na₄. mdpi.commdpi.com

Porphyrins and their derivatives are a class of compounds that are fundamental to many biological processes and have been extensively studied for their applications in medicine, particularly in cancer therapy. thno.org

Role as a Sensitizer (B1316253) in Photodynamic Therapy (PDT) and Sonodynamic Therapy (SDT) Paradigms

Sinoporphyrin (sodium) functions as a sensitizer in two innovative, non-invasive cancer treatment modalities: Photodynamic Therapy (PDT) and Sonodynamic Therapy (SDT). nih.govresearchgate.net In both therapies, the sensitizer is administered and preferentially accumulates in tumor cells. frontiersin.org

In Photodynamic Therapy (PDT) , Sinoporphyrin (sodium) is activated by light of a specific wavelength, typically from a laser. thno.orgnih.gov Upon activation, it transfers energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen. thno.orgdovepress.com These highly reactive species are cytotoxic and induce tumor cell death through processes like apoptosis and necrosis. thno.orgnih.gov Studies have shown that PDT mediated by Sinoporphyrin (sodium) effectively inhibits tumor growth. thno.orgmdpi.com

In Sonodynamic Therapy (SDT) , ultrasound waves are used to activate Sinoporphyrin (sodium) instead of light. nih.govkarger.com This approach offers a significant advantage as ultrasound can penetrate deeper into tissues than light, making it suitable for treating a wider range of tumors, including those that are not easily accessible to light. karger.com Similar to PDT, the activation of Sinoporphyrin (sodium) in SDT leads to the production of ROS, which in turn causes tumor cell destruction. karger.comtandfonline.comrsc.org Research has demonstrated the efficacy of Sinoporphyrin (sodium)-mediated SDT in various cancer cell lines, including glioma and hepatocellular carcinoma. nih.govnih.gov The generation of ROS, including superoxide (B77818) anions and hydrogen peroxide, has been confirmed even under hypoxic (low oxygen) conditions, which is a common feature of the tumor microenvironment. tandfonline.comrsc.org

The mechanism of action in both PDT and SDT involves the induction of apoptosis, DNA damage, and disruption of the tumor vasculature. nih.gov Specifically, studies have pointed to the involvement of the PI3K/AKT/mTOR signaling pathway and the p53/caspase 3 axis in the antitumor effects of Sinoporphyrin (sodium)-mediated therapies. nih.govnih.gov

Comparative Context: Differentiation from Other Photosensitizers in Therapeutic Efficacy and Potential

Sinoporphyrin (sodium) has demonstrated several advantages over other photosensitizers, particularly its predecessor, Photofrin.

One of the most significant advantages is its higher therapeutic efficacy at a lower dosage . mdpi.com Research indicates that the activity of Sinoporphyrin (sodium) is comparable to that of Photofrin but at only 10% of the dosage. nih.gov This is attributed to its approximately 10-fold greater extinction coefficient at 630 nm, which leads to higher singlet oxygen generation efficiency. worldscientific.com

Sinoporphyrin (sodium) also exhibits enhanced preferential accumulation in tumor cells compared to normal cells, which contributes to its targeted therapeutic effect and potentially lower side effects. frontiersin.org Furthermore, it has a higher fluorescence intensity than other photosensitizers like hematoporphyrin (B191378) and protoporphyrin IX, which is advantageous for fluorescence imaging-guided PDT. thno.orgdovepress.com

In terms of phototoxicity, a common side effect of photosensitizers, Sinoporphyrin (sodium) has shown a shorter skin-sensitivity period and lower skin phototoxicity compared to other photosensitizers like Hiporfin. thno.orgmdpi.com

The table below provides a comparative overview of Sinoporphyrin (sodium) and other photosensitizers based on available research findings.

| Feature | Sinoporphyrin (sodium) | Photofrin | Hematoporphyrin |

| Origin | Purified from Photofrin mdpi.com | First-generation photosensitizer mdpi.com | Porphyrin derivative dovepress.com |

| Chemical Nature | Porphyrin dimer with ether bond thno.orgdovepress.com | Mixture of porphyrins researchgate.net | Single porphyrin molecule |

| Therapeutic Efficacy | High, effective at lower doses mdpi.com | Moderate mdpi.com | Lower than Sinoporphyrin (sodium) dovepress.com |

| Singlet Oxygen Yield | High (ΦΔ = 0.92) worldscientific.com | Lower than Sinoporphyrin (sodium) (ΦΔ = 0.83) worldscientific.com | Data not specified |

| Fluorescence Intensity | High thno.orgdovepress.com | Lower than Sinoporphyrin (sodium) thno.org | Lower than Sinoporphyrin (sodium) dovepress.com |

| Tumor Accumulation | High preferential uptake frontiersin.org | Moderate | Data not specified |

| Skin Phototoxicity | Lower, shorter duration thno.orgmdpi.com | Higher, longer duration thno.org | Data not specified |

Eigenschaften

Molekularformel |

C68H66N8Na4O9 |

|---|---|

Molekulargewicht |

1231.3 g/mol |

IUPAC-Name |

tetrasodium;3-[13-[1-[1-[13,17-bis(2-carboxylatoethyl)-7-ethenyl-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(2-carboxylatoethyl)-8-ethenyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C68H70N8O9.4Na/c1-13-41-31(3)47-23-49-33(5)43(15-19-63(77)78)57(71-49)29-59-45(17-21-65(81)82)35(7)51(73-59)27-61-67(37(9)53(75-61)25-55(41)69-47)39(11)85-40(12)68-38(10)54-26-56-42(14-2)32(4)48(70-56)24-50-34(6)44(16-20-64(79)80)58(72-50)30-60-46(18-22-66(83)84)36(8)52(74-60)28-62(68)76-54;;;;/h13-14,23-30,39-40,69-70,75-76H,1-2,15-22H2,3-12H3,(H,77,78)(H,79,80)(H,81,82)(H,83,84);;;;/q;4*+1/p-4 |

InChI-Schlüssel |

NWQDMLLMTFHXRX-UHFFFAOYSA-J |

Kanonische SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C(C)OC(C)C6=C(C7=CC8=C(C(=C(N8)C=C9C(=C(C(=N9)C=C1C(=C(C(=N1)C=C6N7)C)CCC(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Modifications of Sinoporphyrin Sodium

Historical Development of Sinoporphyrin (Sodium) Synthesis Routes

The history of Sinoporphyrin sodium, also known as DVDMS, is intrinsically linked to the first clinically approved photosensitizer, Photofrin®. Initially, Professor Qicheng Fang and his colleagues at the Chinese Academy of Medical Sciences isolated and identified Sinoporphyrin sodium as one of the most photoactive dimeric components within the complex mixture of Photofrin®. researchgate.netthno.orgdovepress.com They discovered that the potent anti-cancer activity resided in a fraction containing porphyrin dimers connected by an ether bond. thno.org This discovery was a pivotal moment, shifting the focus from heterogeneous mixtures to the synthesis of pure, single-compound photosensitizers.

Following its isolation, the next crucial step was to develop a de novo synthetic route to produce the compound with high purity and yield, circumventing the need for separation from Photofrin®. A new synthesis route was designed and patented in China, using the readily available Protoporphyrin IX dimethyl ester as a starting material. thno.orgdovepress.comrsc.orgdntb.gov.ua This represented a significant advancement, enabling the production of a well-characterized photosensitizer with consistent quality.

While the precise, patented details of the industrial synthesis are proprietary, the general chemical transformation follows established porphyrin chemistry principles. The synthesis of similar ether-linked porphyrin dimers typically involves a two-step process. First, a reactive intermediate is formed from the protoporphyrin starting material. For instance, reacting Protoporphyrin IX dimethyl ester with a hydrobromic acid-acetic acid solution can convert the hydroxyethyl (B10761427) groups into more reactive bromoethyl groups. The second step is the formation of the ether linkage by reacting this intermediate with another porphyrin molecule, often under basic conditions, followed by saponification of the ester groups to yield the final water-soluble sodium salt. acs.org This strategic shift from isolation to targeted synthesis was a milestone in the development of second-generation photosensitizers. researchgate.net

Contemporary Synthetic Strategies for High Purity and Yield

The synthetic route established by Fang and colleagues proved to be highly effective, yielding Sinoporphyrin sodium with a purity of over 98.5%. thno.orgfrontiersin.org A key aspect of achieving this high purity is the use of silica (B1680970) gel column chromatography for the separation and purification of the final product. rsc.org This chromatographic method is a standard and robust technique in organic synthesis for isolating the target compound from unreacted starting materials and side products.

Current research in porphyrin synthesis is increasingly focused on developing more efficient, scalable, and environmentally friendly methods. These contemporary strategies, while not all specific to Sinoporphyrin sodium yet, represent the forefront of the field and are applicable to the synthesis of similar complex molecules.

Key Contemporary Approaches in Porphyrin Synthesis:

| Synthetic Strategy | Principle | Advantages |

|---|---|---|

| Mechanochemical Synthesis | Involves grinding solid reactants together with a catalytic amount of acid, eliminating the need for bulk solvents. acs.orgnih.gov | Reduces solvent waste, lowers energy consumption, and can lead to higher yields by avoiding solvent-related side reactions. nih.gov |

| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly and uniformly heat the reaction mixture, significantly accelerating reaction times. rsc.org | Faster reactions, often higher yields, and improved energy efficiency compared to conventional refluxing. |

| Green Chemistry Approaches | Employs less hazardous solvents (e.g., water-methanol mixtures) and catalysts to minimize environmental impact. sci-hub.seacs.org | Reduces the use of toxic and volatile organic solvents, making the process safer and more sustainable. |

These modern techniques aim to address the classical challenges of porphyrin synthesis, such as long reaction times, the use of hazardous solvents like pyridine (B92270) or dimethylformamide (DMF), and the formation of tar-like byproducts that complicate purification. sci-hub.seacs.org By optimizing reaction conditions and minimizing waste, these strategies contribute to producing high-purity Sinoporphyrin sodium in a more efficient and sustainable manner.

Design and Derivatization of Sinoporphyrin (Sodium) Analogues

The well-defined structure of Sinoporphyrin sodium provides an excellent platform for chemical modification. Researchers have developed various analogues to enhance its properties for specific applications, particularly in the realm of theranostics, which combines therapy and diagnostics.

Lutetium-Containing Sinoporphyrin (Sodium) for Theranostic Applications

A notable derivative is Lutetium-containing Sinoporphyrin sodium (Lu-DVDMS), designed for theranostic purposes. cdnsciencepub.com This analogue incorporates the lanthanide metal Lutetium (Lu) into the porphyrin core. The heavy lutetium atom enhances the generation of singlet oxygen, the primary cytotoxic agent in photodynamic therapy, while also conferring phosphorescent properties to the molecule that can be used for oxygen sensing in tumor tissues. cdnsciencepub.com

The synthesis of Lu-DVDMS is a direct metalation reaction. cdnsciencepub.com

Synthesis of Lu-DVDMS:

| Reactant 1 | Reactant 2 | Solvent/Conditions | Purification |

|---|---|---|---|

| Sinoporphyrin sodium (DVDMS) | Lutetium(III) chloride hexahydrate (LuCl₃·6H₂O) | Molten imidazole (B134444), 200°C, under Argon atmosphere researchgate.netcdnsciencepub.com | Dialysis using methanol (B129727) to remove excess lutetium salts and imidazole rsc.org |

The resulting Lu-DVDMS is a water-soluble photosensitizer with a balanced fluorescence and phosphorescence profile, making it a promising agent for ratiometric oxygen sensing, which can help in tailoring photodynamic therapy to individual needs. cdnsciencepub.com

Structural Isomerism and Derivatives of Sinoporphyrin (Sodium)

Sinoporphyrin sodium itself is one of three structural isomers of a di-ether linked porphyrin dimer that were isolated from Photofrin. researchgate.netsci-hub.se These isomers differ in the specific connection points of the ether bond between the two porphyrin units. The isomer designated as DVDMS-2 was selected for further development and named Sinoporphyrin sodium due to its advantageous characteristics over the other two isomers, DVDMS-1 and DVDMS-3. sci-hub.se

Comparison of Sinoporphyrin (DVDMS-2) Isomers:

| Isomer | Key Characteristics |

|---|---|

| DVDMS-1 | One of the three active ether-linked dimers found in Photofrin. sci-hub.se |

| DVDMS-2 (Sinoporphyrin sodium) | Chosen for development due to higher yield, easier purification, and better water solubility compared to its isomers. researchgate.netsci-hub.se |

| DVDMS-3 | The third active ether-linked dimer isomer present in Photofrin. sci-hub.se |

Beyond isomerism, the core structure of Sinoporphyrin sodium has been used to create a variety of other derivatives through coordination with different metal ions. Using synthetic methods similar to the preparation of Lu-DVDMS, researchers have created analogues containing gadolinium (Gd), praseodymium (Pr), neodymium (Nd), and copper (Cu). researchgate.netrsc.orgmdpi.com Each metal imparts unique magnetic or photophysical properties to the molecule, expanding its potential use in applications like magnetic resonance imaging (MRI) or altering its photosensitizing efficiency.

Molecular and Cellular Mechanisms of Sinoporphyrin Sodium Mediated Therapies

Fundamental Principles of Photosensitizer and Sonosensitizer Activation

The therapeutic efficacy of Sinoporphyrin sodium hinges on its function as both a photosensitizer and a sonosensitizer. The activation of these sensitizers is a fundamental process in photodynamic therapy (PDT) and sonodynamic therapy (SDT), respectively.

A photosensitizer is a molecule that, upon absorbing light of a specific wavelength, transitions from a low-energy ground state to a higher-energy excited singlet state. mdpi.comencyclopedia.pub From this short-lived state, it can undergo a process called intersystem crossing to form a more stable, long-lived excited triplet state. mdpi.comnumberanalytics.com This triplet-state photosensitizer can then interact with surrounding molecules. numberanalytics.com In the presence of molecular oxygen, it can transfer its energy to oxygen, generating highly reactive oxygen species (ROS), most notably singlet oxygen (¹O₂). encyclopedia.pubnumberanalytics.comnumberanalytics.com This process, known as a Type II photochemical reaction, is the dominant mechanism for many photosensitizers. mdpi.com Alternatively, the triplet-state photosensitizer can react directly with a substrate to produce radical ions, which then react with oxygen to create other ROS like superoxide (B77818) anions and hydroxyl radicals in a Type I reaction. mdpi.com The generation of these cytotoxic ROS in targeted tissues is the basis of PDT. numberanalytics.comthno.org

Similarly, sonosensitizers are chemical agents that can be activated by low-intensity ultrasound. mdpi.comhope4cancer.com While the precise mechanisms are still under investigation, activation is largely attributed to the phenomenon of acoustic cavitation—the formation, oscillation, and collapse of microbubbles in the tissue when exposed to an ultrasonic field. hope4cancer.commdpi.com The collapse of these bubbles creates localized areas of extreme temperature and pressure, leading to sonoluminescence (emission of light) and the pyrolysis of water into hydrogen and hydroxyl radicals. mdpi.comrsc.org The sonosensitizer can be activated by this locally generated light (sonoluminescence) or by the thermal and mechanical energy from cavitation, subsequently reacting with oxygen to produce cytotoxic ROS. nih.govmdpi.com This allows for the non-invasive treatment of deeper tumors that are inaccessible to light used in PDT. hope4cancer.comwikipedia.org Sinoporphyrin sodium has been shown to be an effective sensitizer (B1316253) for both light and ultrasound activation. nih.govijbs.com

Photodynamic Therapy (PDT) Mechanisms

The primary mechanism of Sinoporphyrin sodium (also known as DVDMS) in PDT is the generation of ROS upon activation by light, which induces significant oxidative stress in target cells. thno.org When irradiated with light of an appropriate wavelength, DVDMS is excited and transfers energy to molecular oxygen, leading to the production of cytotoxic ROS. thno.orgresearchgate.net The generation of these species, including singlet oxygen and superoxide anions, is a critical step in initiating cell death. nih.govrsc.org Studies have confirmed that ROS levels increase significantly in cancer cells treated with DVDMS-PDT. nih.govkarger.com The crucial role of ROS is demonstrated by the fact that the phototoxic effect of DVDMS-PDT can be abolished by the use of ROS scavengers like N-acetylcysteine. thno.org This induced oxidative stress disrupts cellular homeostasis and triggers downstream events leading to cell death. thno.orgnih.gov

The efficiency of a photosensitizer is often quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. Sinoporphyrin sodium (DVDMS) exhibits a high singlet oxygen quantum yield. worldscientific.com One study reported the singlet oxygen quantum yield of DVDMS to be 0.92. worldscientific.com Another study, investigating a lutetium-containing derivative (Lu-DVDMS), found a singlet oxygen quantum yield of 0.23 ± 0.06, which, while lower than some typical porphyrins, is still considered sufficient for effective PDT. rsc.orgrsc.orgnih.gov The high singlet oxygen generation efficiency of DVDMS is a key factor contributing to its potent photoactivity, reportedly higher than that of Photofrin®. worldscientific.commdpi.com

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|

| Sinoporphyrin sodium (DVDMS) | 0.92 | worldscientific.com |

| Lutetium-containing sinoporphyrin sodium (Lu-DVDMS) | 0.23 ± 0.06 | rsc.org |

| Gadolinium-DVDMS (Gd-DVDMS) | 0.46 | rsc.org |

| Photofrin® | 0.83 | worldscientific.com |

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. A high extinction coefficient at the therapeutic wavelength is a desirable characteristic for a photosensitizer, as it allows for efficient light absorption and activation, even at lower concentrations or in deeper tissues. nih.gov Sinoporphyrin sodium possesses a significantly high extinction coefficient in the red region of the spectrum, which is optimal for tissue penetration. worldscientific.com It has been reported that the extinction coefficient of DVDMS at 630 nm is approximately 10-fold greater than that of Photofrin®. worldscientific.com This superior light-absorbing capability, combined with its high singlet oxygen quantum yield, is believed to be the reason for its high photoactivity. worldscientific.commdpi.com

| Compound | Wavelength (nm) | Molar Extinction Coefficient (M-1cm-1) | Reference |

|---|---|---|---|

| Sinoporphyrin sodium (DVDMS) | 405 | 4.36 x 105 | worldscientific.com |

| 630 | 1.84 x 104 | worldscientific.com | |

| Lutetium-containing sinoporphyrin sodium (Lu-DVDMS) | 402 | 2.56 x 105 | rsc.org |

| 534 | 3.03 x 104 | rsc.org | |

| 568 | 3.48 x 104 | rsc.org |

For a photosensitizer to be effective, it must be taken up and accumulated by the target malignant cells. numberanalytics.com Studies have shown that Sinoporphyrin sodium is readily taken up by various cancer cell lines. nih.govd-nb.info Research on human esophageal cancer cells (Eca-109) and lung cancer cell lines demonstrated that the uptake of DVDMS increases with incubation time, typically reaching a maximum within 3 to 4 hours. nih.govkarger.com Confocal microscopy has revealed that DVDMS primarily localizes in the cytoplasm of cancer cells, with no significant detection within the nuclei. d-nb.info

The specific subcellular localization of a photosensitizer is critical because the highly reactive and short-lived nature of singlet oxygen means that cellular damage is confined to the immediate vicinity of the activated molecule. mdpi.com Multiple studies have demonstrated that Sinoporphyrin sodium preferentially accumulates in the mitochondria of malignant cells. researchgate.netnih.govmdpi.compatsnap.com This targeted localization has been observed in various cell lines, including human esophageal cancer cells (Eca-109) and oral squamous cell carcinoma cells. nih.govmdpi.compatsnap.com

Upon light activation, the high concentration of DVDMS within the mitochondria leads to the localized generation of ROS, causing direct damage to this vital organelle. mdpi.com This damage is a key event in the cytotoxicity of DVDMS-PDT and includes mitochondrial swelling and a loss of the mitochondrial membrane potential (MMP). nih.govpatsnap.com The injury to the mitochondria can initiate apoptotic cell death pathways, including the release of cytochrome c into the cytoplasm and the subsequent activation of caspase proteins. mdpi.com Therefore, the specific accumulation of Sinoporphyrin sodium in mitochondria and the ensuing photo-induced damage are central to its potent anti-cancer effect.

Cellular Uptake and Subcellular Localization in Malignant Cells

Lysosomal Localization and Autophagy Modulation

Sinoporphyrin sodium's therapeutic action is intrinsically linked to its subcellular distribution. While it predominantly accumulates in the mitochondria, its localization within lysosomes is also a critical factor in mediating its effects, particularly in the context of autophagy. ijbs.comnih.gov Autophagy is a cellular process involving the degradation of cellular components via lysosomes and is crucial for maintaining cellular homeostasis. ijbs.com In the context of cancer therapy, autophagy can have a dual role, either promoting cell survival or contributing to cell death. ijbs.commdpi.com

Studies have shown that photodynamic therapy (PDT) utilizing Sinoporphyrin sodium (DVDMS-PDT) can induce autophagy in cancer cells. ijbs.comnih.gov This is evidenced by the formation of autophagic vacuoles, which can be observed through specific staining techniques and electron microscopy. ijbs.com Furthermore, the expression levels of autophagy-related proteins are significantly altered following DVDMS-PDT. For instance, there is an upregulation of LC3-II and ATG7, and a downregulation of p62. ijbs.com The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation.

The induction of autophagy by DVDMS-PDT can, in some cases, act as a protective mechanism for cancer cells, shielding them from apoptosis. ijbs.com This protective role is highlighted by studies where the inhibition of autophagy, for example by using chloroquine (B1663885) (CQ), leads to an enhancement of PDT-induced apoptosis. ijbs.com CQ functions by blocking the fusion of autophagosomes with lysosomes, thereby inhibiting the final stages of the autophagic process. ijbs.com This suggests a complex interplay between the lysosomal localization of Sinoporphyrin sodium, the modulation of autophagy, and the ultimate fate of the cancer cell.

Induction of Programmed Cell Death and Necrosis

Sinoporphyrin sodium-mediated therapies, including both photodynamic therapy (PDT) and sonodynamic therapy (SDT), are potent inducers of programmed cell death, primarily apoptosis, and in some instances, necrosis. nih.govdovepress.com The specific cell death pathway activated is largely dependent on the subcellular localization of the photosensitizer. ijbs.commdpi.com

Apoptosis, or programmed cell death, is considered the primary mechanism through which Sinoporphyrin sodium exerts its anticancer effects. ijbs.com This is characterized by distinct morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov Necrosis, on the other hand, involves cell swelling and lysis, leading to the release of cellular contents and subsequent inflammation. mdpi.comnih.gov Photosensitizers that localize in the mitochondria, as Sinoporphyrin sodium often does, are more likely to trigger apoptosis, while those accumulating in the plasma membrane or lysosomes can lead to necrosis. ijbs.comnih.gov

The generation of reactive oxygen species (ROS) is the initial and critical step in the induction of cell death by both DVDMS-PDT and -SDT. nih.govdovepress.comnih.gov These highly reactive molecules cause oxidative stress and damage to various cellular components, which in turn activates the signaling cascades leading to apoptosis or necrosis. ijbs.comnih.gov

Apoptosis Pathway Activation (e.g., Caspase-3, -8, -9, -10, p53, Bax/Bcl-2 regulation)

The apoptotic cascade initiated by Sinoporphyrin sodium-mediated therapies involves the activation of a series of key signaling molecules. A central element in this process is the activation of caspases, a family of proteases that execute the apoptotic program.

Studies have demonstrated that both DVDMS-PDT and -SDT lead to the cleavage and activation of several caspases, including caspase-3, caspase-8, caspase-9, and caspase-10. nih.govresearchgate.netkarger.com Caspase-9 is an initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis, while caspase-8 is the initiator caspase in the extrinsic (death receptor) pathway. Caspase-3 is a key executioner caspase, responsible for cleaving numerous cellular substrates, ultimately leading to the dismantling of the cell. karger.com The activation of caspase-10 has also been observed, suggesting its involvement in the apoptotic process induced by Sinoporphyrin sodium. karger.com

The tumor suppressor protein p53 also plays a significant role. nih.gov Following DVDMS-SDT, there is an upregulation of p53 expression. nih.gov p53 can promote apoptosis by influencing the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Specifically, Sinoporphyrin sodium-mediated therapies lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. researchgate.net

| Apoptosis Pathway Component | Effect of Sinoporphyrin Sodium-Mediated Therapy | References |

| Caspase-3 | Activation/Cleavage | nih.govkarger.com |

| Caspase-8 | Activation/Cleavage | karger.com |

| Caspase-9 | Activation/Cleavage | karger.com |

| Caspase-10 | Activation | karger.com |

| p53 | Upregulation | nih.govresearchgate.net |

| Bax | Upregulation | nih.govresearchgate.net |

| Bcl-2 | Downregulation | nih.govresearchgate.net |

Autophagic Processes and Interplay with Apoptosis

Autophagy and apoptosis are two distinct cellular processes that are intricately linked and can be simultaneously induced by Sinoporphyrin sodium-mediated therapies. ijbs.comoncotarget.com The relationship between these two pathways is complex and can be either cooperative or antagonistic depending on the cellular context. mdpi.com

In many instances, autophagy induced by DVDMS-PDT appears to play a pro-survival role, acting as a cellular defense mechanism against the apoptotic cell death program. ijbs.com This is supported by findings that inhibiting autophagy with agents like chloroquine enhances the apoptotic effects of the therapy. ijbs.com By degrading damaged organelles and recycling cellular components, autophagy may help cells to withstand the stress induced by the treatment, thereby promoting their survival.

However, the interplay is not always antagonistic. Bcl-2, an anti-apoptotic protein, also functions as an inhibitor of autophagy by binding to Beclin-1, a key autophagy-related protein. researchgate.netoncotarget.com Therefore, the downregulation of Bcl-2 by Sinoporphyrin sodium not only promotes apoptosis but can also relieve the inhibition of autophagy.

The decision between cell survival through autophagy and cell death via apoptosis is a delicate balance. mdpi.com If the cellular damage induced by the therapy is extensive, the autophagic capacity may be overwhelmed, and the cell will proceed down the apoptotic pathway. mdpi.com Understanding this intricate crosstalk is crucial for optimizing therapeutic strategies, as modulating autophagy could potentially sensitize cancer cells to the apoptotic effects of Sinoporphyrin sodium.

Impact on Cellular Components and Processes

Beyond the direct activation of cell death pathways, Sinoporphyrin sodium-mediated therapies exert their effects by damaging critical cellular components and disrupting essential cellular processes.

DNA Damage Induction

Sinoporphyrin sodium-mediated PDT and SDT have been shown to induce significant DNA damage. nih.govresearchgate.netrsc.org This damage is primarily a consequence of the massive generation of reactive oxygen species (ROS), which can directly interact with and modify DNA molecules. rsc.org

Studies using various analytical techniques have confirmed the occurrence of DNA damage in cells treated with DVDMS-PDT or -SDT. nih.govrsc.org This includes both single and double-strand breaks in the DNA. rsc.org The extent of DNA damage is often dose-dependent. The induction of DNA damage serves as a potent signal that can trigger cell cycle arrest and activate apoptotic pathways, further contributing to the therapeutic efficacy of Sinoporphyrin sodium. rsc.org

Disruption of F-actin Filament Cytoskeleton

The cytoskeleton, a dynamic network of protein filaments, is essential for maintaining cell shape, motility, and intracellular organization. Sinoporphyrin sodium-mediated PDT has been found to cause a collapse of the F-actin filament cytoskeleton in cancer cells. nih.govnih.gov

F-actin, or filamentous actin, is a major component of the cytoskeleton, and its integrity is crucial for processes such as cell migration. nih.gov The disruption of the F-actin network following DVDMS-PDT has been observed through fluorescence microscopy. researchgate.net This cytoskeletal collapse has been directly linked to an inhibition of cancer cell migration. nih.gov

The mechanism underlying this disruption is believed to be the ROS-mediated oxidation of actin or actin-binding proteins. nih.gov Interestingly, the collapse of the F-actin cytoskeleton appears to be a key factor in the anti-migratory effects of the therapy, but it does not seem to have a significant direct impact on the induction of apoptosis. researchgate.net

| Cellular Component/Process | Impact of Sinoporphyrin Sodium-Mediated Therapy | Key Findings | References |

| DNA | Damage Induction | Induction of single and double-strand breaks. | nih.govresearchgate.netrsc.org |

| F-actin Cytoskeleton | Disruption/Collapse | Inhibition of cell migration. | nih.govnih.govresearchgate.net |

Cell Cycle Arrest

Sinoporphyrin (sodium), also known as DVDMS, when activated by light or ultrasound, can induce cell cycle arrest in cancerous cells, a critical mechanism for inhibiting tumor proliferation. In Sonodynamic Therapy (SDT), DVDMS has been shown to cause G2/M phase cell cycle arrest. researchgate.net This arrest is associated with a decrease in the protein levels of Cyclin-dependent kinase 1 (CDK1) and Cyclin B1. researchgate.netnih.gov Concurrently, there is an increase in the levels of CDK inhibitors p21 and p27, which further contributes to halting the cell cycle. researchgate.net

Studies on hepatocellular carcinoma (HCC) cell lines confirmed that DVDMS-mediated SDT significantly increased the proportion of cells in the G2/M phase. nih.gov Similarly, research on glioma cells with p53 mutations suggested that DVDMS-SDT might trigger factors at the S or G2 checkpoints, leading to cell cycle arrest. rsc.org In pancreatic carcinoma cells, a metal-organic framework loaded with a porphyrin derivative induced S phase cell cycle arrest, leading to mitotic catastrophe and subsequent apoptosis. nih.gov The degree of cell cycle arrest can be dose-dependent; in some photodynamic therapy (PDT) studies, significant cell cycle arrest was observed when cytotoxicity reached over 70%. frontiersin.org

Research Findings on Sinoporphyrin (sodium)-Mediated Cell Cycle Arrest

| Therapy Type | Cell Line | Affected Cell Cycle Phase | Key Molecular Changes | Source |

|---|---|---|---|---|

| SDT | Hepatocellular Carcinoma (Hep-G2) | G2/M | Decreased CDK1 and Cyclin B1 levels | nih.gov |

| SDT | General Cancer Cells | G2/M | Decreased CDK1, Cyclin B1; Increased p21, p27 | researchgate.net |

| SDT | Glioma (U373, p53 mutant) | S or G2/M | Activation of checkpoint factors other than p53 | rsc.org |

| SDT | Pancreatic Carcinoma | S | DNA destruction leading to mitotic catastrophe | nih.gov |

Anti-Vasculature Effects and Vascular Disruption

A significant component of the antitumor activity of Sinoporphyrin (sodium)-mediated therapies is the damage inflicted upon the tumor's blood supply. mdpi.com Both PDT and SDT employing DVDMS have been shown to induce vascular obstruction and disruption within cancer tissues. nih.govresearchgate.net This anti-vascular effect is a key mechanism, alongside direct cellular cytotoxicity, that contributes to tumor necrosis. mdpi.comspandidos-publications.com

Vascular disrupting agents (VDAs) work by selectively targeting the established blood vessels within a tumor, causing a rapid shutdown of blood flow, which leads to hypoxia and extensive tumor cell death. openaccessjournals.commdpi.com In studies using a mouse xenograft model, hematoxylin (B73222) and eosin (B541160) staining of tumor tissue after DVDMS-PDT and SDT revealed significant vascular obstruction. nih.govresearchgate.net Furthermore, DVDMS-SDT has been observed to decrease the levels of vascular endothelial growth factor (VEGF), a critical signaling protein that stimulates the formation of new blood vessels (angiogenesis). karger.comnih.gov By inhibiting tumor angiogenesis, SDT can effectively cut off the tumor's nutritional supply, thereby inhibiting its growth and metastasis. rsc.org This effect on tumor vasculature is crucial, as solid cancers cannot grow beyond a small size without an adequate blood supply. karger.com

Observed Anti-Vasculature Effects of Sinoporphyrin (sodium) Therapies

| Therapy Type | Cancer Model | Observed Effects | Source |

|---|---|---|---|

| PDT & SDT | Glioma (U-118 MG Xenograft) | Significant vascular obstruction in cancer tissue. | nih.gov |

| SDT | Small Cell Lung Cancer (H446) | Decreased levels of Vascular Endothelial Growth Factor (VEGF). | karger.comnih.gov |

| PDT | Esophagus & Hepatoma Xenografts | Impaired blood vasculature, indicated by swelling and edema. | mdpi.com |

| SDT | General Tumor Models | Inhibition of tumor neovascularization, destruction of vascular epithelial cells. | rsc.org |

Downregulation of Matrix Metalloproteinases

Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a process essential for tumor invasion and metastasis. mdpi.com Sinoporphyrin (sodium)-mediated therapies have been found to downregulate the expression of these enzymes. nih.gov Specifically, DVDMS-SDT has been shown to reduce the expression and secretion of MMP-2 and MMP-9 in macrophages within atherosclerotic plaques, a finding that is relevant to cellular processes in cancer. plos.org This downregulation inhibits the degradation of collagen, a key component of the extracellular matrix. plos.org

The mechanism appears to be linked to the generation of reactive oxygen species (ROS). researchgate.net In studies on laryngeal cancer cells, PDT was found to inhibit MMP-2 and MMP-9 expression via a ROS-mediated pathway. researchgate.net By suppressing the activity of MMPs, DVDMS-based therapies can potentially reduce the ability of cancer cells to invade surrounding tissues and metastasize. nih.govplos.org

Modulation of Resistance Mechanisms in Cancer Cells

Cancer cells can develop resistance to conventional therapies, a significant challenge in treatment. mdpi.com Sinoporphyrin (sodium)-mediated therapies show potential in modulating these resistance mechanisms. Autophagy, a cellular recycling process, has been identified as a significant survival mechanism for cancer cells and can contribute to resistance against PDT. mdpi.com DVDMS-PDT can induce autophagy, and in some contexts, inhibiting this process enhances apoptosis, while in others, it reduces the therapy's effectiveness, indicating a complex, context-dependent role. nih.govmdpi.com

In glioma cells with p53 mutations, which often confer resistance to apoptosis, DVDMS-SDT was still able to induce cell death, suggesting it can bypass certain resistance pathways. rsc.org Furthermore, some cancer cells exhibit resistance to apoptosis through the overexpression of anti-apoptotic proteins like Bcl-2 or antioxidant systems like Heme oxygenase-1 (HO-1). researchgate.netnih.gov DVDMS-SDT has been shown to downregulate Bcl-2 and can overcome antioxidant defenses through the overwhelming production of ROS, thereby resensitizing cells to apoptosis. researchgate.netkarger.comnih.gov By inducing immunogenic cell death (ICD), PDT can also potentially overcome resistance by stimulating an anti-tumor immune response. termedia.pl

Sonodynamic Therapy (SDT) Mechanisms

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction

The fundamental mechanism of Sinoporphyrin (sodium)-mediated Sonodynamic Therapy (SDT) is the generation of cytotoxic reactive oxygen species (ROS) upon activation of the sonosensitizer with low-intensity ultrasound. karger.comresearchgate.netmdpi.comdovepress.com This process involves the synergistic action of the sonosensitizer (DVDMS), ultrasound, and molecular oxygen. karger.com The resulting overproduction of ROS, which includes species like singlet oxygen, superoxide anions, and hydrogen peroxide, overwhelms the cell's natural antioxidant defenses, leading to a state of intense oxidative stress. karger.commdpi.comthno.org

This oxidative stress is a primary driver of the therapy's anti-cancer effects. karger.comtandfonline.com ROS generation directly damages key cellular components, leading to loss of mitochondrial membrane potential, DNA damage, and the activation of cell death pathways, primarily apoptosis. researchgate.netnih.govkarger.comrsc.orgd-nb.info The sonotoxic effect is directly mediated by ROS, as demonstrated by studies where the use of a ROS scavenger, N-acetyl-L-cysteine (NAC), reverses the cellular damage and apoptosis induced by DVDMS-SDT. nih.govnih.govkarger.com The efficacy of SDT is therefore critically dependent on the efficient production of ROS within the target tumor cells. researchgate.netmdpi.com

Hydrogen Peroxide Production, even under Hypoxia

A key advantage of Sinoporphyrin (sodium)-mediated SDT is its ability to generate ROS, specifically hydrogen peroxide (H₂O₂), even under hypoxic (low oxygen) conditions, which are common in solid tumors. tandfonline.comresearchgate.net Systematic experiments have confirmed the production of H₂O₂ during DVDMS-SDT, as evidenced by increased fluorescence of H₂O₂-specific probes, an effect that is diminished by the H₂O₂ scavenger catalase. tandfonline.comresearchgate.net

Crucially, DVDMS-SDT can produce H₂O₂ even in oxygen-free environments, giving it a significant advantage for treating hypoxic tumors where the efficacy of traditional PDT (which is highly oxygen-dependent) is limited. tandfonline.comresearchgate.net DVDMS has also been shown to be superior to other sensitizers like Protoporphyrin IX (PpIX) and Hematoporphyrin (B191378) monomethyl ether (HMME) in producing H₂O₂. tandfonline.comresearchgate.net In addition to H₂O₂, DVDMS-SDT can also generate superoxide anions (˙O₂⁻) at low oxygen levels. researchgate.netrsc.org This ability to produce ROS in an oxygen-deprived microenvironment highlights the potential of DVDMS-SDT as a robust therapy for a wide range of solid tumors. researchgate.nettandfonline.comresearchgate.netrsc.org

Superoxide Anion Generation under Hypoxic Conditions

A significant advantage of Sinoporphyrin sodium-mediated sonodynamic therapy (SDT) is its ability to generate superoxide anions (˙O₂⁻) even in hypoxic environments, a common feature of solid tumors that often limits the efficacy of oxygen-dependent therapies. researchgate.netrsc.org Systematic experiments have confirmed the production of ˙O₂⁻ during DVDMS-SDT, as evidenced by the increased fluorescence of specific probes, which is diminished by the introduction of a superoxide dismutase scavenger. researchgate.netrsc.org

Notably, at the same molar concentration, Sinoporphyrin sodium is more effective at generating ˙O₂⁻ than other sensitizers like protoporphyrin IX (PpIX) and hematoporphyrin monomethyl ether (HMME). rsc.org While ultrasound alone can produce ˙O₂⁻ through the pyrolysis of water, Sinoporphyrin sodium significantly lowers the required ultrasound intensity and enhances the efficiency of ˙O₂⁻ production. researchgate.netrsc.org This capability to produce ROS, specifically ˙O₂⁻ and hydrogen peroxide (H₂O₂), under low-oxygen conditions gives DVDMS-SDT a considerable advantage for treating hypoxic tumors. researchgate.netrsc.orgresearchgate.nettandfonline.com

Cellular Uptake and Subcellular Localization

The efficacy of Sinoporphyrin sodium-mediated therapies is also dependent on its efficient uptake by cancer cells and its specific subcellular localization. Studies have shown that the cellular uptake of Sinoporphyrin sodium is a rapid process. ijbs.com For instance, in human esophageal cancer Eca-109 cells, maximal uptake was observed within 3 hours. nih.gov Similarly, in HCT116 cells, over 99% of cells had taken up the compound within 4 hours. ijbs.com

Upon entering the cell, Sinoporphyrin sodium primarily localizes in the mitochondria. nih.govmdpi.comresearchgate.net This mitochondrial accumulation is a critical factor in its mechanism of action, as the mitochondria are central to cellular metabolism and apoptosis. nih.govmdpi.com The proximity of the activated sensitizer to vital mitochondrial components allows the generated ROS to induce damage directly at this crucial site, initiating apoptotic cell death pathways. mdpi.com In some instances, initial localization at the periphery of the cytoplasm has been observed, followed by accumulation in the perinuclear area with further incubation. piwet.pulawy.pl

Induction of Programmed Cell Death and Necrosis

Sinoporphyrin sodium-mediated PDT and SDT are potent inducers of cancer cell death, primarily through apoptosis and necrosis. nih.govdovepress.com The generation of ROS is a key event that triggers these cell death mechanisms. researchgate.netdovepress.com Morphological changes characteristic of apoptosis, such as cell shrinkage and cytoplasm condensation, are observed in cells treated with DVDMS-PDT. nih.gov Both PDT and SDT have been shown to be effective in inhibiting tumor growth by inducing cell death. researchgate.netnih.gov

The apoptotic cell death induced by Sinoporphyrin sodium involves the activation of multiple signaling pathways. A key event is the activation of the caspase cascade. Studies have demonstrated the upregulation of cleaved caspase-3, -8, -9, and -10 in cells treated with DVDMS-SDT. researchgate.netkarger.com The activation of caspase-3, a primary executioner caspase, is a central step in the apoptotic process. karger.comfrontiersin.org

Furthermore, DVDMS-mediated therapies influence the expression of proteins involved in the regulation of apoptosis. This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio that favors apoptosis. ijbs.comresearchgate.net The tumor suppressor protein p53 and the phosphorylated form of p38 MAPK (p-p38) are also implicated in the apoptotic response triggered by DVDMS. researchgate.netfrontiersin.org Additionally, DVDMS-SDT has been shown to decrease the expression of Receptor-Interacting Protein Kinase 3 (RIP3), a protein involved in necroptosis, suggesting a complex interplay between different cell death pathways. researchgate.netkarger.com The extrinsic apoptosis pathway is also engaged, as indicated by the activation of caspase-8 and -10. researchgate.netkarger.com

Key Apoptotic Proteins Modulated by Sinoporphyrin (Sodium)-Mediated Therapies

| Protein | Modulation | Therapy | References |

|---|---|---|---|

| Caspase-3 | Activation/Upregulation | PDT/SDT | researchgate.netkarger.comfrontiersin.org |

| Caspase-8 | Activation/Upregulation | SDT | researchgate.netkarger.com |

| Caspase-9 | Activation/Upregulation | SDT | researchgate.netkarger.com |

| Caspase-10 | Activation/Upregulation | SDT | karger.com |

| p-p38 | Upregulation | PDT/SDT | researchgate.netfrontiersin.org |

| p53 | Upregulation | SDT | researchgate.net |

| Bax | Upregulation | SDT | researchgate.net |

| Bcl-2 | Downregulation | SDT | researchgate.netkarger.com |

| RIP3 | Downregulation | SDT | researchgate.netkarger.com |

Autophagy, a cellular process of self-digestion of organelles and proteins, is also induced by Sinoporphyrin sodium-mediated therapies, often preceding apoptosis. researchgate.netpatsnap.com The generation of ROS during PDT can trigger both autophagy and apoptosis in cancer cells. frontiersin.org The induction of autophagy has been confirmed by the increased expression of LC3-II, a standard marker for autophagy. nih.govfrontiersin.org

The role of autophagy in the context of DVDMS-PDT can be complex. In some instances, autophagy may act as a protective mechanism for cancer cells. For example, in human colorectal cancer cells, inhibiting autophagy with chloroquine enhanced the apoptotic effects of DVDMS-PDT, suggesting that in this context, autophagy was a survival response. nih.govfrontiersin.org However, in other cases, autophagy can contribute to cell death. researchgate.net

Influence of Ultrasound Parameters on Biological Effects

The biological effects of Sinoporphyrin sodium-mediated sonodynamic therapy are significantly influenced by the parameters of the ultrasound used. karger.com Different ultrasonic intensities can lead to distinct biological outcomes in various cells and tissues. karger.com The frequency and duration of the ultrasound application are also critical parameters. springermedizin.de For instance, the production of hydrogen peroxide in DVDMS-SDT is positively correlated with the ultrasound intensity and irradiation time. tandfonline.com

The combination of microbubbles with SDT has been shown to enhance the therapeutic effects. ijbs.com Microbubbles can increase the uptake of Sinoporphyrin sodium into cancer cells and augment the cytotoxicity of SDT. ijbs.comacs.org This enhancement is attributed to the synergistic effect of microbubbles and ultrasound, which can lead to increased cell membrane permeability. ijbs.com Studies have shown that combining microbubbles with DVDMS-SDT significantly increases ROS production and the rate of apoptosis compared to SDT alone. patsnap.comacs.org

Impact of Ultrasound Parameters and Adjuvants on SDT Efficacy

| Parameter/Adjuvant | Effect | Mechanism | References |

|---|---|---|---|

| Ultrasound Intensity | Positively correlates with H₂O₂ production and cytotoxicity | Increased energy deposition | tandfonline.comkarger.com |

| Irradiation Time | Positively correlates with H₂O₂ production | Increased duration of sensitizer activation | tandfonline.com |

| Microbubbles | Enhances cytotoxicity and apoptosis | Increased sensitizer uptake and ROS production | patsnap.comijbs.comacs.org |

Overcoming Hypoxic Microenvironment Challenges

The hypoxic microenvironment of solid tumors presents a major challenge for many cancer therapies, including those that rely on oxygen to generate cytotoxic species. scienceopen.comnih.gov Sinoporphyrin sodium-mediated therapies, particularly SDT, offer a promising strategy to overcome this obstacle. researchgate.netrsc.org As previously mentioned, DVDMS-SDT can efficiently generate superoxide anions and hydrogen peroxide even under low-oxygen conditions. researchgate.netrsc.orgresearchgate.net

Furthermore, strategies are being developed to enhance the efficacy of Sinoporphyrin sodium-based therapies in hypoxic tumors. One approach involves the use of nanocarriers that can also deliver oxygen or generate it in situ. For example, manganese dioxide (MnO₂) nanosheets have been used to carry Sinoporphyrin sodium. mdpi.com In the acidic and high glutathione (B108866) (GSH) tumor microenvironment, these nanosheets can decompose to release the sensitizer, manganese ions (Mn²⁺), and oxygen. mdpi.com This not only delivers the therapeutic agent but also alleviates hypoxia, thereby enhancing the photodynamic effect. mdpi.com Such nanotechnology-based approaches that combine Sinoporphyrin sodium with methods to modulate the tumor microenvironment hold great promise for improving cancer treatment outcomes. rsc.org

Synergy of Sinoporphyrin (Sodium) in Combined Sono-Photodynamic Therapy (SPDT)

Sono-photodynamic therapy (SPDT) is an innovative anti-cancer strategy that combines sonodynamic therapy (SDT) and photodynamic therapy (PDT) to enhance therapeutic outcomes. nih.govnih.gov This dual-modality approach utilizes a single sensitizer, such as Sinoporphyrin sodium (also known as DVDMS), which can be activated by both ultrasound and light. nih.govnih.gov The synergy achieved in SPDT leads to greater anti-tumor activity than either PDT or SDT alone, a phenomenon attributed to a combination of mechanical, sonochemical, and photochemical effects. nih.govcancerbiomed.org

The fundamental advantage of SPDT lies in its ability to overcome the individual limitations of PDT and SDT. cancerbiomed.org While PDT is highly effective, its use is often restricted to superficial tumors due to the limited penetration depth of light in biological tissues. cancerbiomed.orgrsc.org Conversely, ultrasound used in SDT can penetrate deep into tissues, allowing for the treatment of deeper tumors. nih.govcancerbiomed.org In SPDT, the subsequent application of SDT can compensate for the attenuation of light in deeper tissues, resulting in a more comprehensive and efficient tumor destruction from the surface to the base. nih.govfrontiersin.org

The synergistic effect of Sinoporphyrin sodium-mediated SPDT has been demonstrated in various preclinical cancer models, including breast cancer and glioma. cancerbiomed.orgbrieflands.com Studies consistently show that the combined therapy induces significantly higher cytotoxicity and tumor growth inhibition compared to the monotherapies. cancerbiomed.orgfrontiersin.org

Several key mechanisms contribute to this synergy:

Enhanced Reactive Oxygen Species (ROS) Production: The primary mechanism for both PDT and SDT is the generation of cytotoxic ROS. In SPDT, the sequential or simultaneous activation of Sinoporphyrin sodium by light and ultrasound leads to an excessive and sustained production of ROS, significantly amplifying oxidative stress and subsequent cell death. nih.govfrontiersin.org

Increased Cellular Uptake and Membrane Permeability: Ultrasound irradiation is known to induce cavitational effects, which are the formation and collapse of microbubbles. nih.govresearchgate.net This process increases the permeability of cell membranes, facilitating a greater intracellular accumulation of the Sinoporphyrin sodium sensitizer. nih.govfrontiersin.org This enhanced uptake makes the cancer cells more susceptible to the subsequent light-induced phototoxicity.

Combined Mechanical and Photochemical Damage: SPDT integrates the mechanical stress and sonochemical effects of ultrasound with the potent photochemical reactions of PDT. nih.govfrontiersin.org This multi-pronged attack targets different cellular components and pathways, leading to more extensive and irreversible damage. For instance, SPDT has been shown to cause severe damage to the cell membrane, mitochondria, and DNA. researchgate.net

Detailed Research Findings

Research has elucidated the cellular and molecular underpinnings of Sinoporphyrin sodium-mediated SPDT synergy. In studies on breast cancer, the combined treatment not only suppressed tumor proliferation more effectively but also significantly inhibited lung metastasis in a highly metastatic 4T1 mouse xenograft model. nih.govresearchgate.net This anti-metastatic effect was consistent with in vitro findings showing reduced cell migration, decreased cell adhesion, and a collapse of the microfilament network. nih.govnih.gov

The table below summarizes key research findings on the synergistic effects of Sinoporphyrin sodium in SPDT.

| Cell Line/Animal Model | Key Synergistic Outcomes | Mechanistic Insights |

| 4T1 Breast Cancer (in vitro & in vivo) | Enhanced cytotoxicity; Marked inhibition of tumor volume, weight, and lung metastasis. nih.gov | Significantly increased intracellular ROS; Ultrasound-induced cavitational effects and increased cell membrane permeability. nih.gov |

| Breast Cancer (4T1 xenograft mouse model) | Elicited much more significant cytotoxicity compared to SDT or PDT alone; Greatly suppressed tumor growth. cancerbiomed.org | Not explicitly detailed in the abstract, but suggests enhanced therapeutic effects and reduced toxicity. cancerbiomed.org |

| Glioma Cells (in vitro) | Inhibited glioma cell proliferation and induced apoptosis. brieflands.com | Increased generation of ROS; Affects protein expression. brieflands.com |

Molecular investigations have revealed that Sinoporphyrin sodium-SPDT triggers multiple cell death pathways. The excessive ROS generated during the process induces significant DNA damage and collapses the mitochondrial membrane potential. tandfonline.commdpi.com This leads to the activation of mitochondrial-dependent apoptosis, characterized by the release of cytochrome c and the upregulation of pro-apoptotic proteins like Bax and cleaved caspases (-3, -8, -9, and -10), alongside the downregulation of anti-apoptotic proteins like Bcl-2. frontiersin.orgresearchgate.net

Furthermore, SPDT mediated by Sinoporphyrin sodium has been shown to modulate critical signaling pathways involved in cancer progression. For example, studies on DVDMS-mediated PDT and SDT, the components of SPDT, have shown inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell growth and survival. nih.gov The therapy can also induce autophagy, another form of programmed cell death. researchgate.netmdpi.com The combined assault on proliferation, survival, and metastatic pathways underscores the potent synergistic action of SPDT.

Preclinical Efficacy of Sinoporphyrin Sodium in Disease Models

In Vitro Anti-Neoplastic Efficacy

The cytotoxic effects of Sinoporphyrin sodium-mediated PDT have been consistently observed in numerous cancer cell lines, highlighting its broad-spectrum anti-cancer activity.

Research has shown that Sinoporphyrin sodium effectively inhibits the proliferation of various cancer cells, with its efficacy being dependent on both the concentration of the photosensitizer and the dose of light administered.

In studies involving breast adenocarcinoma cell lines, Sinoporphyrin sodium has shown marked efficacy in inhibiting cell proliferation. For the MCF-7 cell line, photodynamic therapy using Sinoporphyrin sodium resulted in a significant reduction in cell viability, with a reported half-maximal inhibitory concentration (IC50) of 0.08 ± 0.03 μg/mL. Furthermore, clonogenicity assays demonstrated a dose-dependent inhibition of colony formation, with inhibition rates of 23.6 ± 0.4%, 73.7 ± 5.9%, and 93.3 ± 2.2% at Sinoporphyrin sodium concentrations of 0.005 μg/mL, 0.05 μg/mL, and 0.5 μg/mL, respectively.

For the highly metastatic 4T1 breast cancer cell line, Sinoporphyrin sodium-mediated PDT also exhibited potent phototoxic effects. At a concentration of 4 μM, the cell viability of 4T1 cells decreased with increasing light doses. Specifically, cell viability was recorded at 79.31% with a light dose of 1.43 J/cm², 54.88% at 4.29 J/cm², and 33.91% at 7.15 J/cm². These findings underscore the light-dose-dependent efficacy of Sinoporphyrin sodium in this cell line.

Table 1: Efficacy of Sinoporphyrin (sodium) against Breast Adenocarcinoma Cell Lines

| Cell Line | Assay Type | Sinoporphyrin (sodium) Concentration | Light Dose (J/cm²) | Result |

|---|---|---|---|---|

| MCF-7 | Cell Viability (IC50) | 0.08 ± 0.03 μg/mL | Not Specified | 50% Inhibition |

| MCF-7 | Clonogenicity Inhibition | 0.005 μg/mL | Not Specified | 23.6 ± 0.4% Inhibition |

| MCF-7 | Clonogenicity Inhibition | 0.05 μg/mL | Not Specified | 73.7 ± 5.9% Inhibition |

| MCF-7 | Clonogenicity Inhibition | 0.5 μg/mL | Not Specified | 93.3 ± 2.2% Inhibition |

| 4T1 | Cell Viability | 4 μM | 1.43 | 79.31% Viability |

| 4T1 | Cell Viability | 4 μM | 4.29 | 54.88% Viability |

The anti-proliferative effects of Sinoporphyrin sodium have also been observed in renal carcinoma cells. In the Ketr3 cell line, a dose-dependent inhibition of clonogenicity was reported. At concentrations of 0.005 μg/mL, 0.05 μg/mL, and 0.5 μg/mL, the inhibition rates were 15.3 ± 5.1%, 53.3 ± 17.2%, and 91.2 ± 1.2%, respectively. While a specific IC50 value for Ketr3 was not detailed, the IC50 range for Sinoporphyrin sodium-PDT across various human cancer cell lines has been reported to be between 0.1 μg/mL and 1 μg/mL.

Table 2: Efficacy of Sinoporphyrin (sodium) against Renal Carcinoma Cell Line

| Cell Line | Assay Type | Sinoporphyrin (sodium) Concentration | Result |

|---|---|---|---|

| Ketr3 | Clonogenicity Inhibition | 0.005 μg/mL | 15.3 ± 5.1% Inhibition |

| Ketr3 | Clonogenicity Inhibition | 0.05 μg/mL | 53.3 ± 17.2% Inhibition |

In the context of liver cancer, the HepG2 hepatoma cell line has been shown to be susceptible to Sinoporphyrin sodium-mediated photodynamic therapy. The IC50 value for HepG2 cells was determined to be 0.3 ± 0.2 μg/mL. In clonogenicity assays, Sinoporphyrin sodium demonstrated a clear dose-dependent inhibitory effect, with inhibition rates of 13.7 ± 5.6%, 72.2 ± 1.8%, and 94.2 ± 1.1% at concentrations of 0.005 μg/mL, 0.05 μg/mL, and 0.5 μg/mL, respectively.

Table 3: Efficacy of Sinoporphyrin (sodium) against Hepatoma Cell Line

| Cell Line | Assay Type | Sinoporphyrin (sodium) Concentration | Result |

|---|---|---|---|

| HepG2 | Cell Viability (IC50) | 0.3 ± 0.2 μg/mL | 50% Inhibition |

| HepG2 | Clonogenicity Inhibition | 0.005 μg/mL | 13.7 ± 5.6% Inhibition |

| HepG2 | Clonogenicity Inhibition | 0.05 μg/mL | 72.2 ± 1.8% Inhibition |

The efficacy of Sinoporphyrin sodium extends to lung cancer, as demonstrated in studies with the H460 large cell lung cancer cell line. A dose-dependent inhibition of clonogenicity was observed, with rates of 19.5 ± 7.7%, 53.8 ± 12.6%, and 85.2 ± 5.9% at concentrations of 0.005 μg/mL, 0.05 μg/mL, and 0.5 μg/mL, respectively. Similar to the Ketr3 cell line, a specific IC50 value for H460 was not explicitly stated, but it falls within the general effective range for cancer cells.

Table 4: Efficacy of Sinoporphyrin (sodium) against Large Cell Lung Cancer Cell Line

| Cell Line | Assay Type | Sinoporphyrin (sodium) Concentration | Result |

|---|---|---|---|

| H460 | Clonogenicity Inhibition | 0.005 μg/mL | 19.5 ± 7.7% Inhibition |

| H460 | Clonogenicity Inhibition | 0.05 μg/mL | 53.8 ± 12.6% Inhibition |

Cell Proliferation Inhibition across Diverse Cancer Cell Lines

Glioma (e.g., U-118 MG, U-87 MG)

Sinoporphyrin sodium (also known as DVDMS) has demonstrated notable antitumor effects in preclinical models of glioma, specifically targeting cell lines such as U-118 MG and U-87 MG. Both photodynamic therapy (PDT) and sonodynamic therapy (SDT) utilizing Sinoporphyrin sodium have been shown to inhibit tumor cell proliferation and induce apoptosis. In one study, treatment with either DVDMS-mediated PDT or SDT resulted in a significant decrease in the size of tumors in a xenograft nude mouse model. The therapeutic effects are largely attributed to the generation of reactive oxygen species (ROS).

Research has also delved into the cellular uptake of the compound. In U-118 MG cells, the uptake of Sinoporphyrin sodium increased with incubation time, with approximately 80% of cells containing the compound after 4 hours. Furthermore, a novel drug delivery system using focused ultrasound with microbubbles has been employed to enhance the delivery of Sinoporphyrin sodium across the blood-brain barrier to intracranial U-87 MG tumors, which significantly inhibited glioma growth in vivo. Another study focusing on human malignant glioblastoma U-118MG cells established a correlation where cell survival rates were negatively associated with the total photodynamic parameter (TPP), a product of power density, irradiation time, and photosensitizer concentration.

| Cell Line | Therapy | Key Findings |

| U-118 MG | PDT & SDT | Decreased cell proliferation; Induced apoptosis; Cell survival negatively correlated with Total Photodynamic Parameter (TPP). |

| U-87 MG | SDT | Enhanced delivery across the blood-brain barrier with focused ultrasound and microbubbles, leading to significant in vivo tumor inhibition. |

Oral Squamous Cell Carcinoma (e.g., SCC-154, HSC-4, SCC-15)

The therapeutic potential of Sinoporphyrin sodium has been investigated in the context of oral squamous cell carcinoma (OSCC). In a study involving the OSCC-derived SCC-154 cell line, Sinoporphyrin sodium-mediated sonodynamic therapy (SDT) demonstrated a significant, dose-dependent reduction in cell viability in vitro. The findings indicated that SCC-154 cells have a heightened sensitivity to this treatment compared to other cell lines like SAS and HSC-3. Mechanistically, the treatment was found to trigger mitochondrial-dependent apoptosis and induce autophagy in the cancer cells. Furthermore, in an in vivo model, DVDMS-SDT led to a significant inhibition of xenograft growth without observable adverse effects.

Preclinical research has also been extended to other OSCC cell lines. Studies have been reported on the effects of Sinoporphyrin sodium-mediated photodynamic therapy on the proliferation and migration of the human tongue squamous carcinoma cell line HSC-4. dntb.gov.uamagtech.com.cn Similarly, the efficacy of this therapeutic approach has been examined in SCC-15 cells. dntb.gov.ua

Small Cell Lung Cancer (e.g., H446)

In preclinical models of small cell lung cancer, Sinoporphyrin sodium has shown efficacy when used as a sonosensitizer in sonodynamic therapy (SDT). A study on the human small cell lung cancer H446 cell line found that DVDMS-mediated SDT increased the rate of cellular apoptosis. nih.govpatsnap.com This was associated with an increase in the levels of reactive oxygen species (ROS) and various cleaved caspases (caspase-3, -8, -9, and -10). nih.gov In a corresponding in vivo mouse xenograft model using H446 cells, DVDMS-SDT demonstrated efficient anti-cancer effects, significantly inhibiting tumor growth with no visible side effects. nih.govpatsnap.com

Pancreatic Cancer (e.g., overcoming gemcitabine (B846) resistance)

A significant challenge in pancreatic cancer treatment is resistance to standard chemotherapy agents like gemcitabine. Recent research has explored the use of Sinoporphyrin sodium in addressing this issue. A novel drug delivery system, described as a nanocage (GEM-DVDMS@MOFs@COF-NRP2 or GDMCN2), has been designed to release both Sinoporphyrin sodium (DVDMS) and gemcitabine when triggered by ultrasound. nih.govnih.govresearchgate.net This system has been shown to overcome gemcitabine resistance in pancreatic cancer models. nih.govnih.gov Upon activation, it generates a substantial amount of reactive oxygen species (ROS), which in turn induces mitochondrial and DNA damage, leading to a form of cell death known as autophagy-dependent ferroptosis. nih.govnih.govresearchgate.net This mechanism enhances the sensitivity of pancreatic cancer cells to chemotherapy. nih.govnih.gov

Inhibition of Cancer Cell Migration and Metastasis

Sinoporphyrin sodium-mediated photodynamic therapy (PDT) has been shown to effectively inhibit cancer cell migration, a critical step in metastasis. In studies using the highly metastatic 4T1 breast cancer cell line, DVDMS-PDT effectively inhibited cell migration in both scratch wound-healing and transwell assays. researchgate.net Similarly, in human breast cancer MDA-MB-231 cells, DVDMS-PDT significantly suppressed cell migration, an effect associated with the collapse of the F-actin filaments cytoskeleton. researchgate.netnih.gov The inhibition of migration was found to be dependent on the generation of reactive oxygen species (ROS). researchgate.net Research has also indicated that DVDMS-PDT affects the migration of human tongue squamous carcinoma cells (HSC-4). magtech.com.cn

In Vivo Anti-Neoplastic Efficacy in Xenograft Models

Tumor Growth Inhibition

The in vivo anti-neoplastic efficacy of Sinoporphyrin sodium has been substantiated across a range of cancer types in xenograft models, demonstrating significant tumor growth inhibition.

In a study using esophagus carcinoma and hepatoma xenograft models, Sinoporphyrin sodium-PDT resulted in a tumor weight inhibition ratio of approximately 90%. nih.govnih.gov The treatment not only slowed tumor growth but also caused tumor shrinkage. nih.gov For small cell lung cancer, a xenograft model using H446 cells showed that DVDMS-SDT led to efficient anti-cancer effects and significant inhibition of tumor growth. nih.govpatsnap.com Similarly, in an oral squamous cell carcinoma model with SCC-154 cells, DVDMS-SDT demonstrated significant inhibition of xenograft growth. science.gov

Studies on glioma xenograft models have also shown positive outcomes, with both PDT and SDT leading to a significant decrease in tumor size. researchgate.net In a breast cancer xenograft model, DVDMS-PDT not only inhibited tumor growth and lung metastasis but also greatly prolonged the survival time of the tumor-bearing mice. researchgate.netnewswise.com

| Cancer Type | Xenograft Model | Therapy | Key Findings on Tumor Growth |

| Esophagus Carcinoma | Eca-109 Xenograft | PDT | Approx. 90% tumor weight inhibition; significant slowing of tumor growth and tumor shrinkage observed. nih.govnih.gov |

| Hepatoma | H22 Xenograft | PDT | Approx. 90% tumor weight inhibition; significant slowing of tumor growth and tumor shrinkage observed. nih.govnih.gov |

| Small Cell Lung Cancer | H446 Xenograft | SDT | Efficient anti-cancer effects and significant tumor growth inhibition. nih.govpatsnap.com |

| Oral Squamous Cell Carcinoma | SCC-154 Xenograft | SDT | Significant inhibition of xenograft growth. science.gov |

| Glioma | U-87 MG Xenograft | PDT & SDT | Significant decrease in tumor size. researchgate.net |

| Breast Cancer | 4T1 Xenograft | PDT | Significant inhibition of tumor growth and lung metastasis; prolonged survival time. researchgate.netnewswise.com |

Prolongation of Survival in Tumor-Bearing Models

The therapeutic efficacy of Sinoporphyrin sodium-mediated photodynamic therapy (PDT) and sonodynamic therapy (SDT) in extending the lifespan of subjects with tumors has been demonstrated in preclinical animal models.

In a study utilizing a highly metastatic 4T1 mouse mammary cancer model, Sinoporphyrin sodium (also referred to as DVDMS) combined with PDT significantly prolonged the survival of tumor-bearing mice when compared to control groups that received no treatment or DVDMS alone. nih.gov Notably, the survival benefit conferred by DVDMS-PDT was also found to be statistically significant when compared to PDT mediated by the clinically used photosensitizer, Photofrin. nih.gov

Similarly, in a hepatocellular carcinoma model, DVDMS-mediated SDT was shown to effectively inhibit tumor growth and prolong the survival time of the tumor-bearing mice. nih.gov These findings underscore the potential of Sinoporphyrin sodium-based therapies to improve survival outcomes in oncological settings. The slowing of tumor growth is a critical factor in this survival extension, as observed in both esophageal and hepatoma xenograft models where tumor proliferation was significantly inhibited following treatment. mdpi.comnih.gov

| Disease Model | Therapy | Key Finding | Source |

|---|---|---|---|

| 4T1 Mammary Cancer (Mouse) | PDT | Significantly prolonged survival time compared to control and Photofrin-PDT groups. | nih.gov |

| Hepatocellular Carcinoma (Mouse) | SDT | Resulted in an effective inhibition of tumor growth and prolonged the survival time. | nih.gov |

| Esophageal & Hepatoma Xenografts (Mouse) | PDT | Significantly slowed tumor growth, a key factor in survival. | mdpi.comnih.gov |

Inhibition of Distant Metastasis (e.g., Lung Metastasis)

A critical aspect of cancer therapy is the control of metastatic disease, which is the primary cause of mortality for many cancer patients. Preclinical research has demonstrated the efficacy of Sinoporphyrin sodium-based PDT in preventing the spread of cancer cells to distant organs.

In a study involving the highly metastatic 4T1 breast cancer cell line, which readily metastasizes to the lungs, Sinoporphyrin sodium-PDT was shown to effectively inhibit lung metastasis in a mouse xenograft model. nih.gov This in vivo anti-metastatic effect was consistent with in vitro findings, where the therapy also significantly inhibited the migration of 4T1 cells in both scratch wound-healing and transwell assays. nih.gov The mechanism behind this is believed to involve the generation of reactive oxygen species (ROS), which can induce cell death and inhibit the cellular processes necessary for migration and invasion. nih.gov

| Disease Model | Therapy | Metastatic Target | Key Finding | Source |

|---|---|---|---|---|

| 4T1 Mammary Cancer (Mouse Xenograft) | PDT | Lung | Effectively inhibited lung metastasis, consistent with in vitro cell migration inhibition. | nih.gov |

Preclinical Therapeutic Effects in Non-Neoplastic Diseases

Photodynamic Antimicrobial Chemotherapy (PACT) for Bacterial Infections

Photodynamic Antimicrobial Chemotherapy (PACT) is an emerging therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that are cytotoxic to microorganisms. nih.gov This approach is effective against a wide range of pathogens, including bacteria, fungi, and viruses. nih.gov

Sinoporphyrin sodium has been identified as a potent photosensitizer for PACT. In one study, a multifunctional nanosystem incorporating Sinoporphyrin sodium was developed for the treatment of burn infections. This system was shown to be effective in eliminating a wide spectrum of bacteria via PACT. nih.gov The conjugation of porphyrins like Sinoporphyrin sodium to nanoparticles can enhance antimicrobial properties due to improved biocompatibility and synergistic effects. nih.gov These nano-based systems improve the delivery of the photosensitizer to the bacteria, allowing it to attach to the bacterial cell wall and cause cell death upon light activation. nih.gov

Potential in Psoriasis Treatment

Based on a comprehensive review of the provided search results, no preclinical studies were identified that specifically evaluate the therapeutic potential of Sinoporphyrin sodium for the treatment of psoriasis. While photodynamic therapy is being explored for various skin conditions, and multiple novel agents are in preclinical and clinical development for psoriasis, research directly linking Sinoporphyrin sodium to this specific non-neoplastic disease is not present in the available sources. nih.govnih.govgenoskin.com

Advanced Delivery Strategies and Enhancement Modalities for Sinoporphyrin Sodium

Nanoparticle-Based Delivery Systems for Improved Pharmacokinetics and Tumor Targeting

The use of nanoparticle-based drug delivery systems has emerged as a promising approach to enhance the therapeutic efficacy of Sinoporphyrin sodium. frontiersin.org These nanocarriers can improve the pharmacokinetic profile, increase biocompatibility, and facilitate targeted delivery to tumor tissues. mdpi.comresearchgate.net By encapsulating or loading Sinoporphyrin sodium onto nanoparticles, it is possible to improve its solubility, stability, and circulation time in the body. frontiersin.orgthno.org This leads to preferential accumulation in tumor sites through the enhanced permeability and retention (EPR) effect, which exploits the leaky vasculature and poor lymphatic drainage of tumors. frontiersin.orgutwente.nl Furthermore, nanoparticles can be functionalized with specific ligands to actively target receptors overexpressed on cancer cells, thereby increasing cellular uptake and reducing systemic toxicity. frontiersin.orgresearchgate.net Various nanoplatforms have been explored for this purpose, aiming to create "theranostic" agents that combine therapy and diagnosis. frontiersin.orgutwente.nl

Graphene oxide (GO) has been extensively investigated as a nanocarrier for drug delivery due to its large surface area, excellent water dispersibility, and ability to be functionalized. mdpi.comdovepress.com When Sinoporphyrin sodium is loaded onto PEGylated graphene oxide (GO-PEG), the resulting nanoplatform exhibits significantly enhanced fluorescence properties. dovepress.compolyu.edu.hk This enhancement is attributed to an intramolecular charge transfer between Sinoporphyrin sodium and the GO-PEG carrier, which facilitates real-time fluorescence imaging to visualize the delivery and distribution of the drug in vivo. polyu.edu.hkrsc.org

Research has demonstrated that this GO-based system serves as a novel photo-theranostic platform. rsc.org The loading of Sinoporphyrin sodium onto GO not only improves its fluorescence for imaging but also enhances the near-infrared (NIR) absorption of GO. rsc.org This dual-functionality allows for improved photoacoustic (PA) imaging and more effective photothermal therapy (PTT), creating a synergistic system for combined photodynamic and photothermal treatments guided by dual-modality imaging. rsc.org

| Feature | Finding | Source(s) |

| Carrier | PEGylated Graphene Oxide (GO-PEG) | dovepress.com, polyu.edu.hk, rsc.org |

| Mechanism | Intramolecular charge transfer between DVDMS and GO-PEG | polyu.edu.hk, rsc.org |

| Imaging Enhancement | Drastically improved fluorescence of DVDMS; Enhanced near-infrared (NIR) absorption for photoacoustic (PA) imaging | rsc.org |

| Therapeutic Application | Combined photodynamic therapy (PDT) and photothermal therapy (PTT) | rsc.org |

| Overall Benefit | A novel photo-theranostic platform for dual-modality imaging-guided synergistic therapy | rsc.org |

Iron-based metal-organic frameworks (Fe-MOFs) are porous materials valued for their high drug-loading capacity and biocompatibility, making them suitable for drug delivery. rsc.orgcd-bioparticles.net A novel drug delivery system has been designed using Fe-MOF nanocages to co-deliver Sinoporphyrin sodium and the chemotherapeutic agent gemcitabine (B846). patsnap.comnih.gov In this design, the Fe-MOF nanocages are encased in a covalent organic framework (COF) and modified with a pancreatic cancer-specific antibody (NRP2) for targeted delivery. patsnap.comnih.gov

Once these nanocages are targeted to tumor cells, they gradually release both the sonosensitizer (Sinoporphyrin sodium) and the chemotherapy drug (gemcitabine). nih.gov Upon ultrasound irradiation, the released Sinoporphyrin sodium generates ROS. nih.gov This innovative system has been shown to overcome gemcitabine resistance in pancreatic cancer and reduce toxicity to non-targeted tissues. patsnap.comnih.gov The ROS generation activates a cascade of events, including the induction of endoplasmic reticulum stress and autophagy-dependent ferroptosis, which increases the sensitivity of cancer cells to the chemotherapy. nih.gov

Microbubble-Enhanced Sonodynamic Therapy

Microbubbles, typically used as contrast agents in ultrasound imaging, have been found to significantly enhance the effects of sonodynamic therapy (SDT) when used in combination with Sinoporphyrin sodium. rsc.orgnih.gov When subjected to ultrasound, microbubbles undergo destruction, a phenomenon that increases the permeability of cell membranes and blood vessels. rsc.org This effect facilitates a greater uptake of the sonosensitizer into the tumor cells. nih.gov